molecular formula C23H16N2O5S B2399104 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921526-59-2

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2399104
CAS No.: 921526-59-2
M. Wt: 432.45
InChI Key: HKCGHYKQYXLADF-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple functional groups, including benzofuran, thiazole, and chromene. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran moiety through cyclization reactions.

    Thiazole Ring Formation: The benzofuran derivative is then reacted with thioamide to form the thiazole ring.

    Chromene Carboxamide Formation: The final step involves the coupling of the thiazole derivative with chromene-3-carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like benzofuran carbohydrazide exhibit similar structural features and biological activities.

    Thiazole Derivatives: Thiazole-containing compounds, such as N-[4-(4’-chlorophenyl) thiazol-2-yl] thiosemicarbazide, share similar synthetic routes and applications.

    Chromene Derivatives: Chromene-based compounds, including various coumarins, have comparable chemical properties and uses.

Uniqueness

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of benzofuran, thiazole, and chromene moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5S/c1-2-28-18-9-5-7-14-11-19(29-20(14)18)16-12-31-23(24-16)25-21(26)15-10-13-6-3-4-8-17(13)30-22(15)27/h3-12H,2H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCGHYKQYXLADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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